molecular formula C26H22N4O3S B2764311 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1359204-31-1

7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2764311
CAS-Nummer: 1359204-31-1
Molekulargewicht: 470.55
InChI-Schlüssel: OSFXSGLQUUXXMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione represents a unique class of chemical structures combining diverse functional groups. These groups endow the compound with significant pharmacological potential, making it a subject of extensive research in fields such as medicinal chemistry and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione involves multi-step reactions, typically beginning with the creation of the core quinazoline scaffold. This process often starts with the cyclization of appropriate aniline derivatives, followed by incorporation of the 1,2,4-oxadiazole moiety via oxidative conditions. The methylthio substitution is generally introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, scalable synthetic routes focus on the optimization of yields and the reduction of production costs. This may include using high-throughput screening techniques to identify optimal reaction conditions and employing continuous flow chemistry to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions primarily at the methylthio group, leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions typically target the oxadiazole ring, yielding amine derivatives under appropriate conditions.

  • Substitution: The aromatic rings of this compound are prone to electrophilic substitution reactions, introducing various functional groups that can modify its pharmacological profile.

Common Reagents and Conditions

  • Oxidizing agents: : H2O2, mCPBA.

  • Reducing agents: : NaBH4, LiAlH4.

  • Substitution reagents: : Halogenating agents (Cl2, Br2), alkylating agents (alkyl halides), and acylating agents (acid chlorides).

Major Products

  • Oxidation products: : Sulfoxide and sulfone derivatives.

  • Reduction products: : Amine derivatives.

  • Substitution products: : Halogenated, alkylated, and acylated derivatives.

Wissenschaftliche Forschungsanwendungen

The unique structure of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione makes it valuable in various scientific research areas:

  • Chemistry: : As a versatile scaffold for the synthesis of diverse compounds in organic synthesis and combinatorial chemistry.

  • Biology: : As a probe in biological assays to study enzyme interactions and cellular pathways.

  • Medicine: : Investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: : Used in the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of this compound involves interaction with various molecular targets, depending on the biological context. Key pathways include:

  • Inhibition of specific enzymes: : It can bind to active sites, thereby modulating enzyme activity.

  • Interaction with cellular receptors: : Altering signal transduction pathways and affecting cellular responses.

  • Inducing apoptosis: : Through mitochondrial pathways in cancer cells, leading to programmed cell death.

Vergleich Mit ähnlichen Verbindungen

The structural uniqueness of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione lies in the presence of the oxadiazole ring and the methylthio substitution, which differentiate it from other quinazoline derivatives.

Similar Compounds

  • Quinazoline-2,4-diones: : Differing by the absence of the oxadiazole ring or alternative substitutions.

  • Oxadiazole derivatives: : Lacking the quinazoline core or bearing different substituents.

  • Methylthio-substituted aromatic compounds: : Without the complex ring system.

Each of these similar compounds exhibits distinct chemical reactivities and biological activities, highlighting the importance of the specific structural features of this compound in determining its unique profile.

Eigenschaften

CAS-Nummer

1359204-31-1

Molekularformel

C26H22N4O3S

Molekulargewicht

470.55

IUPAC-Name

7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3S/c1-34-20-12-9-18(10-13-20)23-28-24(33-29-23)19-11-14-21-22(16-19)27-26(32)30(25(21)31)15-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,27,32)

InChI-Schlüssel

OSFXSGLQUUXXMU-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.